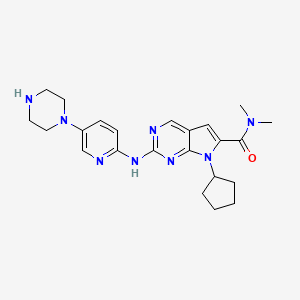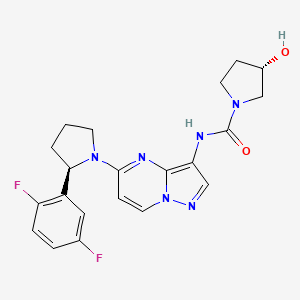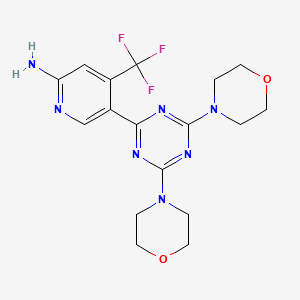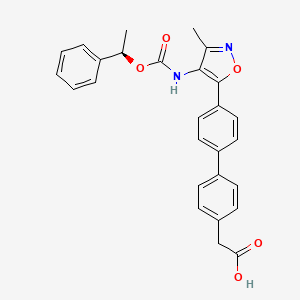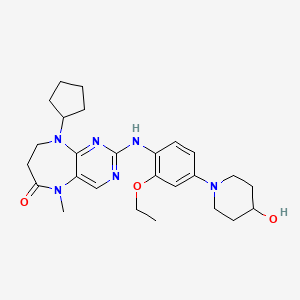![molecular formula C23H26N4O2 B560131 6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide CAS No. 1418308-27-6](/img/structure/B560131.png)
6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide
Vue d'ensemble
Description
The compound “6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide” is a chemical compound with the CAS Number: 1418308-27-6 . It has a molecular weight of 390.49 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound could involve a sequence of condensation, alkylation, and halocyclization reactions . The allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio . The high chemoselectivity of halocyclization of allyl derivatives with iodine or bromine results in practically quantitative yields of 2,3-dihydro [1,3]oxazolo [3,2- a ]pyridinium salts .Molecular Structure Analysis
The linear formula of the compound is C23H26N4O2 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available from the current search results.Chemical Reactions Analysis
The compound can undergo a variety of chemical reactions. For instance, cyanoacetic acid hydrazide, a related compound, can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at multiple sites .Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Applications De Recherche Scientifique
Non-Linear Optical Properties and Anticancer Activity : Compounds structurally related to the queried chemical have been studied for their non-linear optical (NLO) properties and potential anticancer activity. For instance, compounds synthesized from N1,N3-di(pyridin-2-yl)-malonamide showed significant interactions with the colchicine binding site of tubulin, suggesting potential in inhibiting tubulin polymerization and exhibiting anticancer activity (Jayarajan et al., 2019).
Antitumor and Antioxidant Activities : Cyanoacetamide derivatives have been synthesized and evaluated for antitumor and antioxidant activities. Some of these compounds, including those related to the queried chemical, have shown promising antioxidant activities (Bialy & Gouda, 2011).
Fluorescence Emission : Research on 2-pyrone derivatives, which are chemically akin to the queried compound, has revealed fluorescence emission properties. These findings are significant for the development of fluorescent materials and their applications in various scientific fields (Mizuyama et al., 2008).
Hypertensive Activity : Novel heterocyclic compounds containing pyranopyridine moieties, similar to the compound , have been synthesized with the expectation of hypertensive activity (Kumar & Mashelker, 2007).
Antimicrobial Agents : Derivatives of 6-oxo-pyridine-3-carboxamide have been synthesized and evaluated as antibacterial and antifungal agents. Some of these compounds, which are structurally related to the queried chemical, exhibited broad-spectrum antibacterial activity comparable to known antibiotics (El-Sehrawi et al., 2015).
Insecticidal Activity : Pyridine derivatives have been investigated for their insecticidal properties. Some compounds related to the queried chemical showed significant insecticidal activity against various pests, indicating potential agricultural applications (Bakhite et al., 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which indicates that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-5-17(6-2)27-8-7-18-19(10-16(12-24)11-21(18)27)22(28)25-13-20-14(3)9-15(4)26-23(20)29/h7-11,17H,5-6,13H2,1-4H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDWRIVDDIFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)NCC3=C(C=C(NC3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111134 | |
| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide | |
CAS RN |
1418308-27-6 | |
| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1418308-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



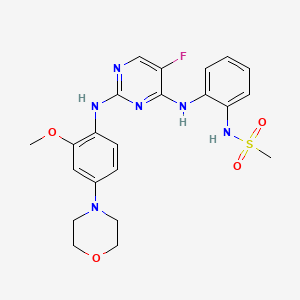
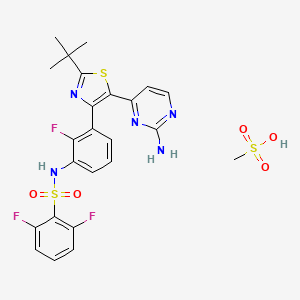
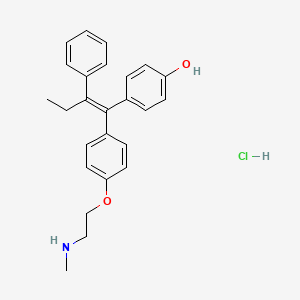
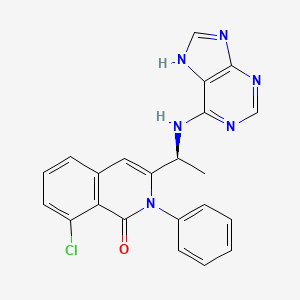
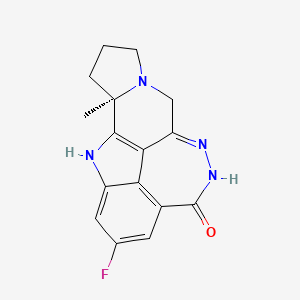
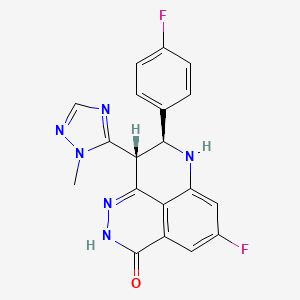
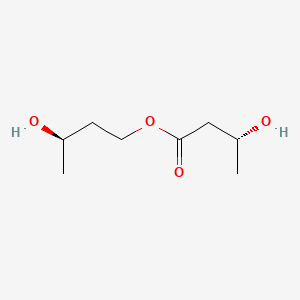
![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)
![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)
